

Application Notes: Quantitative Analysis of **Nociceptin**/Orphanin FQ using ELISA

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Compound of Interest

Compound Name: *Nociceptin*

Cat. No.: *B549756*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that serves as the endogenous ligand for the **Nociceptin** Opioid Peptide (NOP) receptor, previously known as ORL-1.[1][2] The N/OFQ-NOP receptor system is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in modulating a variety of physiological and pathological processes, including pain perception, mood, learning, memory, and immune responses.[3][4] Dysregulation of this system has been implicated in chronic pain, depression, and Parkinson's disease.[4]

Accurate quantification of N/OFQ in biological samples is essential for understanding its physiological roles and for the development of novel therapeutics targeting the NOP receptor. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for the quantitative determination of N/OFQ in various biological matrices such as serum, plasma, tissue homogenates, and cell culture supernatants.[5][6]

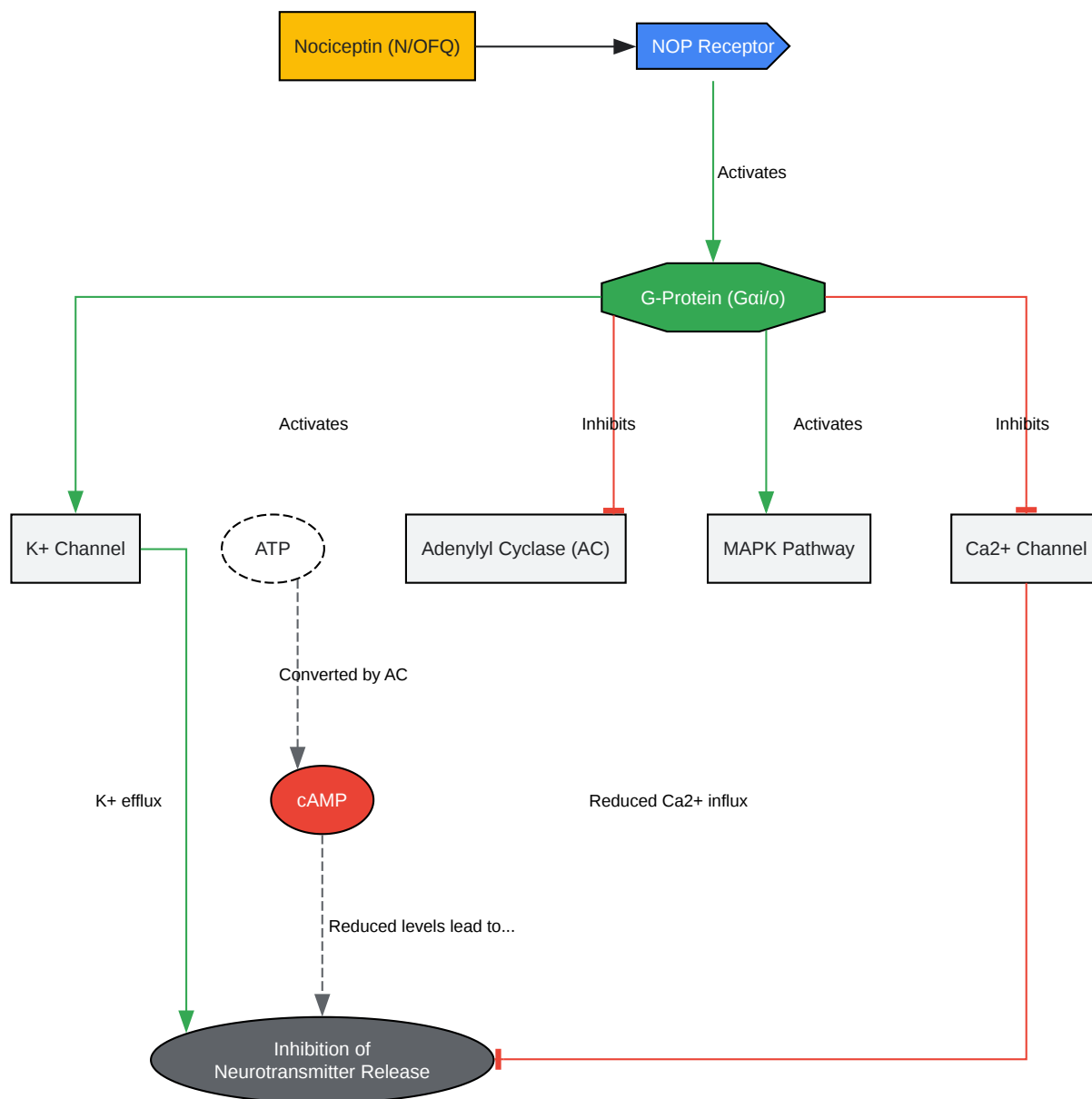
Principle of the Assay

Nociceptin ELISA kits are typically available in two main formats: Sandwich ELISA and Competitive ELISA.

- **Sandwich ELISA:** In this format, a capture antibody specific for N/OFQ is pre-coated onto the wells of a microplate. The sample is added, and any N/OFQ present binds to the capture antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope on the N/OFQ is then added, forming a "sandwich". After washing, an enzyme-conjugated avidin (like HRP) is added, which binds to the biotin. A substrate solution is then introduced, and the resulting color development is directly proportional to the amount of N/OFQ in the sample.[\[7\]](#)[\[8\]](#)
- **Competitive ELISA:** This format is based on the principle of competitive inhibition. The microplate wells are pre-coated with N/OFQ antigen. During the assay, N/OFQ from the sample and a fixed amount of biotin-conjugated anti-N/OFQ antibody are added to the wells. The N/OFQ in the sample competes with the coated N/OFQ for the limited binding sites on the antibody. Therefore, the amount of antibody that binds to the plate is inversely proportional to the concentration of N/OFQ in the sample. The signal is generated by adding an enzyme-conjugated streptavidin and a substrate.[\[5\]](#)[\[6\]](#)

Nociceptin (N/OFQ) Signaling Pathway

Activation of the NOP receptor, a G-protein coupled receptor (GPCR), by N/OFQ initiates several intracellular signaling cascades.[\[2\]](#) The receptor primarily couples to inhibitory G-proteins (Gai/o), leading to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[\[4\]](#)[\[9\]](#) This pathway also involves the modulation of ion channel activity, including the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels, which collectively leads to neuronal hyperpolarization and reduced neurotransmitter release.[\[4\]](#)[\[10\]](#) Additionally, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.[\[2\]](#)[\[9\]](#)



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Caption: **Nociceptin** signaling cascade via the NOP receptor.

Quantitative Data Summary

The performance of commercially available **Nociceptin** ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.

Parameter	Human N/OFQ Kit 1	Human N/OFQ Kit 2	Mouse Nociceptin Kit	Rat N/OFQ Kit
Assay Type	Sandwich ELISA[8]	Competitive ELISA[11]	Competitive ELISA[5]	Competitive ELISA[6]
Sample Types	Serum, Plasma, Tissue Homogenate, Cell Lysate[8]	Peritoneal Fluid[11]	Serum, Plasma, Tissue Homogenates[5]	Serum, Plasma, Tissue Homogenates, Cell Lysates[6]
Detection Range	4.69 - 300 pg/mL[8]	4.688 - 300 pg/mL[11]	7.813 - 500 pg/mL[5]	15.6 - 1000 pg/mL[6]
Sensitivity	2.81 pg/mL[8]	2.813 pg/mL[11]	4.688 pg/mL[5]	9.38 pg/mL[6]
Intra-Assay CV	< 10%[8]	Not Specified	Not Specified	< 8% (example) [6]
Inter-Assay CV	< 10%[8]	Not Specified	Not Specified	< 10% (example) [6]

Note: Values are examples derived from various kit datasheets and publications. Always refer to the specific kit manual for accurate information.

Protocols: Nociceptin ELISA

This section provides a generalized protocol for the quantitative analysis of **Nociceptin**. It is crucial to consult and strictly follow the manual provided with your specific ELISA kit.

Required Materials

Materials Typically Provided:

- Pre-coated 96-well strip microplate[1]

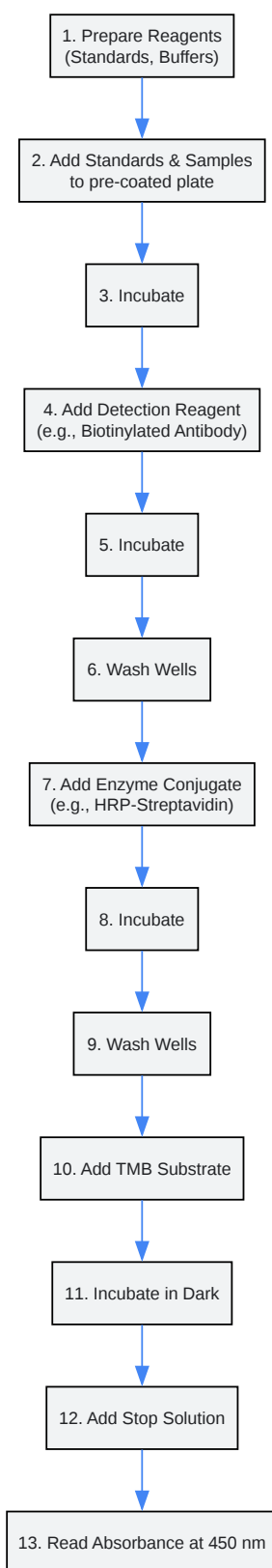
- **Nociceptin** Standard[1]
- Biotinylated Detection Antibody (or Biotinylated Peptide for competitive assays)[1]
- HRP-Streptavidin or HRP-Conjugate[1]
- Assay Diluent / Standard & Sample Diluent[8]
- Wash Buffer Concentrate[1]
- TMB One-Step Substrate[1]
- Stop Solution[1]
- Plate Sealers[8]

Materials Required but Not Provided:

- Microplate reader capable of measuring absorbance at 450 nm[12]
- Precision pipettes (single and multi-channel) and disposable tips[12]
- Graduated cylinders for reagent preparation[12]
- Distilled or deionized water[12]
- Tubes for sample and standard dilutions[12]
- Centrifuge[12]
- Absorbent paper[12]

Experimental Workflow

The general workflow for a **Nociceptin** ELISA involves several key steps from sample preparation to data acquisition.



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Caption: A generalized experimental workflow for **Nociceptin** ELISA.

Detailed Protocols

1. Reagent Preparation

- **Wash Buffer:** If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.
- **Nociceptin Standard:** Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow it to sit for 10-15 minutes and mix gently. Prepare a dilution series from the stock solution to create the standard curve points (e.g., 500, 250, 125, 62.5, 31.25 pg/mL). Use the standard diluent for dilutions.

2. Sample Preparation

Proper sample collection and preparation are critical. Avoid repeated freeze-thaw cycles.[\[12\]](#)

- **Serum:** Allow blood to clot for 30 minutes at room temperature, then centrifuge at 3000 x g for 15 minutes at 4°C. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
- **Plasma:** Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[\[12\]](#) Collect the plasma and assay immediately or store as described for serum.
- **Tissue Homogenates:** Rinse tissues with ice-cold PBS to remove excess blood.[\[13\]](#) Weigh the tissue and homogenize in a specified amount of PBS or lysis buffer on ice. Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to remove cellular debris.[\[12\]](#) Collect the supernatant for the assay.
- **Cell Culture Supernatants:** Centrifuge cell culture media at 1000 x g for 15 minutes to remove debris.[\[12\]](#) Assay the supernatant immediately or store aliquots at -20°C or -80°C.
- **Cell Lysates:** Collect cells by centrifugation. Wash cells three times in cold PBS. Resuspend the cell pellet in lysis buffer and subject to freeze-thaw cycles or ultrasonication to disrupt the cell membranes.[\[12\]](#)[\[13\]](#) Centrifuge at 1000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant.[\[12\]](#)

3. Assay Procedure

It is recommended to run all standards and samples in duplicate or triplicate.[14]

- Secure the desired number of antibody-coated wells in the plate holder.
- For Competitive ELISA: Add 50 μ L of Standard or Sample to the appropriate wells. Immediately add 50 μ L of Biotinylated Detection Antibody working solution to each well.[5]
- For Sandwich ELISA: Add 100 μ L of Standard or Sample to the appropriate wells.
- Cover the plate with a plate sealer and incubate for the time and temperature specified in the manual (e.g., 1-2.5 hours at room temperature or 37°C).[1][12]
- Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[5][12]
- For Sandwich ELISA: Add 100 μ L of Biotinylated Detection Antibody to each well. Incubate as directed. Then repeat the wash step.
- Add 100 μ L of HRP-Streptavidin or HRP-Conjugate solution to each well.
- Cover the plate and incubate for the specified time (e.g., 30-60 minutes at room temperature or 37°C).[1][5]
- Repeat the wash step as described previously.
- Add 100 μ L of TMB Substrate to each well.
- Incubate the plate in the dark at room temperature (e.g., 15-30 minutes).[1][12] A blue color will develop.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[1]
- Immediately read the optical density (O.D.) at 450 nm using a microplate reader.

4. Data Analysis

- Calculate Mean Absorbance: Average the duplicate or triplicate O.D. readings for each standard and sample.
- Generate Standard Curve: Subtract the mean O.D. of the blank (zero standard) from all other readings. Plot the mean O.D. for each standard on the y-axis against its known concentration on the x-axis.[14]
- Determine Sample Concentration: For a Sandwich ELISA, the curve will be linear or sigmoidal. For a Competitive ELISA, the signal is inversely proportional to the concentration, yielding a descending curve.[15]
- Use a curve-fitting software (a four-parameter logistic, or 4-PL, curve fit is often recommended) to generate the best-fit line for the standard curve.[1][14]
- Interpolate the concentration of **Nociceptin** in your samples from this standard curve.
- Remember to multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.

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